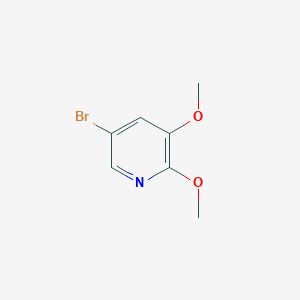

5-Bromo-2,3-dimethoxypyridine

描述

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are highly valuable precursors in organic synthesis. kubikat.orgeurekalert.org The presence of a halogen atom, such as bromine, on the pyridine (B92270) ring introduces a reactive site that enables a wide array of chemical transformations. These compounds serve as fundamental building blocks for creating more complex molecular architectures. nih.gov

In organic synthesis, the carbon-halogen bond in halopyridines is a key functional group for various cross-coupling reactions. nih.gov These reactions are pivotal for forming new carbon-carbon and carbon-heteroatom bonds with precise regiocontrol. nih.gov Methods like Suzuki-Miyaura, Negishi, and Stille couplings utilize halogenated pyridines to construct biaryl structures, which are common motifs in bioactive molecules. mdpi.com Furthermore, halogenated pyridines are common starting materials for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. kubikat.orgeurekalert.org The electron-deficient nature of the pyridine ring, especially when halogenated, can make direct functionalization challenging, often requiring harsh conditions or specialized reagents to achieve selectivity. nih.gov

The inherent value of halogenated pyridines is underscored by their frequent appearance in pharmaceuticals and agrochemicals. nih.govmountainscholar.org Their ability to serve as versatile intermediates makes them essential for the late-stage functionalization of complex drug candidates. nih.gov

Table 1: Key Synthetic Applications of Halogenated Pyridines

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic acid or ester to form C-C bonds. mdpi.com |

| Nucleophilic Aromatic Substitution | Replacement of the halogen atom by a nucleophile, facilitated by the electron-withdrawing nature of the pyridine ring. kubikat.orgeurekalert.org |

| Halogen-Metal Exchange | Conversion of the C-Br or C-I bond to an organometallic species, which can then react with various electrophiles. researchgate.net |

| Buchwald-Hartwig Amination | Palladium-catalyzed formation of C-N bonds by coupling halopyridines with amines. |

Overview of Dioxypyridine Scaffolds in Pharmaceutical and Agrochemical Development

The term "dioxypyridine" refers to a pyridine ring substituted with two hydroxy groups or, more commonly in synthetic intermediates, two alkoxy groups like methoxy (B1213986) groups. These scaffolds, particularly dimethoxypyridines, are significant in the development of pharmaceuticals. The methoxy groups can influence the molecule's solubility, electronic properties, and ability to form hydrogen bonds, which are critical for biological activity.

For instance, the related compound 5-Bromo-2,4-dimethoxypyridine (B1288186) serves as a vital precursor in the synthesis of various pharmaceuticals, with its derivatives being investigated for antiviral and anticancer properties. The structural features of such compounds enable effective interaction with biological targets. Similarly, 5-Bromo-2-methoxypyridine is a key building block used in creating ligands for nicotinic acetylcholine (B1216132) receptors and has been employed in the synthesis of anti-HIV active integrase inhibitors. chemicalbook.commdpi.com

The placement of methoxy groups on the pyridine ring is crucial. It can direct further substitutions and is integral to the final molecule's mechanism of action. These scaffolds are frequently used to construct more complex heterocyclic systems found in a range of bioactive compounds.

Table 2: Examples of Bioactive Molecules Derived from Substituted Alkoxypyridine Scaffolds

| Precursor Scaffold | Derived Bioactive Compound Class | Therapeutic Area |

|---|---|---|

| 5-Bromo-2-methoxypyridine | Anti-HIV Integrase Inhibitors | Antiviral chemicalbook.commdpi.com |

| 5-Bromo-2-methoxypyridine | Nicotinic Acetylcholine Receptor Ligands | Neuroscience chemicalbook.com |

| 5-Bromo-2,4-dimethoxypyridine | Autophagy Inhibitors | Cancer, Cellular Biology |

Research Landscape and Gaps in Understanding 5-Bromo-2,3-dimethoxypyridine

Despite the clear importance of its constituent parts—the bromo-substituted pyridine and the dimethoxy-pyridine scaffold—the specific compound this compound remains largely unexplored in peer-reviewed scientific literature. A survey of available information reveals that it is commercially available as a research chemical, listed in the catalogs of various suppliers. aksci.comsigmaaldrich.com However, detailed studies on its synthesis, reactivity, and potential applications are conspicuously absent.

This lack of dedicated research represents a significant gap in the understanding of this particular isomer. While extensive research exists for its isomers and related compounds, such as 5-Bromo-2,4-dimethoxypyridine and 5-Bromo-2-methoxypyridine, the unique electronic and steric effects resulting from the 2,3-dimethoxy substitution pattern have not been characterized.

Potential research avenues for this compound can be inferred from the chemistry of its analogues. For example, its bromine atom at the 5-position makes it a prime candidate for Suzuki-Miyaura cross-coupling reactions, a common strategy for functionalizing bromopyridines. researchgate.netbeilstein-journals.org The development of efficient coupling protocols for this substrate could unlock new synthetic pathways. Furthermore, investigating its potential as a precursor for novel pharmaceutical agents, similar to how 5-Bromo-2-methoxypyridine was used to develop anti-HIV inhibitors, is a logical next step. mdpi.com The biological activity of any resulting derivatives would be of great interest, given the established roles of dimethoxypyridine scaffolds in medicinal chemistry.

The current situation highlights an opportunity for new research to fill this knowledge void, characterize the fundamental properties of this compound, and explore its utility as a building block in organic synthesis and drug discovery.

Table 3: Comparison of this compound with Related, Studied Compounds

| Compound Name | Chemical Structure | Molecular Formula | Known Research Applications |

|---|---|---|---|

| This compound | C₇H₈BrNO₂ | Commercially available research chemical; specific applications are not well-documented. | |

| 5-Bromo-2,4-dimethoxypyridine | C₇H₈BrNO₂ | Precursor for Suzuki coupling; intermediate for antiviral and anticancer agents; autophagy inhibitor. | |

| 5-Bromo-2-methoxypyridine | C₆H₆BrNO | Precursor for anti-HIV integrase inhibitors; ligand for nicotinic acetylcholine receptors. chemicalbook.commdpi.com |

| 5-Bromo-2,3-dimethylpyridine | | C₇H₈BrN | Intermediate in the synthesis of anticancer compounds (PI3 kinase inhibitors) and agrochemicals. guidechem.comchemimpex.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2,4-dimethoxypyridine |

| 5-Bromo-2-methoxypyridine |

| 5-Bromo-2,3-dimethylpyridine |

| 2,5-dibromopyridine |

| 6-amino-5-bromo-2-picoline |

| 2,4,5-trichlorophenylboronic acid |

| methyl 6-amino-5-bromopyridine-2-carboxylate |

| N-methyl-6-amino-5-(2,3,5-trichlorophenyl)pyridine-2-carboxamide |

| 3,4,5-tribromo-2,6-dimethylpyridine |

| Pyridine |

| Pentafluoropyridine |

| Pentachloropyridine |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-10-6-3-5(8)4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXDRIVAPWWONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502664 | |

| Record name | 5-Bromo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52605-98-8 | |

| Record name | 5-Bromo-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52605-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Bromo 2,3 Dimethoxypyridine

Direct Bromination Approaches

The direct introduction of a bromine atom onto the 2,3-dimethoxypyridine (B17369) ring is a common and straightforward method for the synthesis of 5-Bromo-2,3-dimethoxypyridine. This approach relies on the principles of electrophilic aromatic substitution, where the electron-rich nature of the dimethoxypyridine ring facilitates the reaction with a suitable bromine source.

Regioselective Bromination of 2,3-Dimethoxypyridine

The methoxy (B1213986) groups at the 2- and 3-positions of the pyridine (B92270) ring are activating and direct incoming electrophiles. Specifically, the 2-methoxy group strongly activates the para-position (C5), leading to a high degree of regioselectivity in the bromination reaction. researchgate.net This inherent electronic preference makes the synthesis of the 5-bromo isomer highly efficient.

In a typical procedure, the bromination of 2,3-dimethoxypyridine is carried out using a brominating agent in a suitable solvent. The reaction generally proceeds with high regioselectivity, yielding this compound as the major product. nih.gov

Optimization of Bromination Reagents and Reaction Conditions

The choice of brominating reagent and reaction conditions is crucial for maximizing the yield and purity of this compound. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS).

Table 1: Comparison of Bromination Reagents and Conditions

| Brominating Agent | Solvent | Temperature | Yield | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Not specified | 60% | |

| Bromine (Br₂) | Acetic Acid | Not specified | Not specified | researchgate.net |

The use of NBS is often preferred due to its solid nature, which makes it easier to handle compared to liquid bromine. daneshyari.com Furthermore, the reaction conditions can be optimized by adjusting the temperature and reaction time. For instance, some bromination reactions are initiated by light or heat to generate bromine radicals, which can influence the reaction rate and selectivity. nih.gov Careful control of these parameters is essential to minimize the formation of polybrominated byproducts. researchgate.net

Advanced Synthetic Strategies

Beyond direct bromination, more advanced synthetic methods, such as halogen-metal exchange reactions, offer alternative pathways to functionalized pyridines like this compound. These methods are particularly valuable for introducing a wider range of functional groups onto the pyridine ring.

Halogen-Metal Exchange Reactions: Mechanism and Scope

Halogen-metal exchange is a powerful organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic reagent. tcnj.edu This process generates a new organometallic species that can then react with various electrophiles. researchgate.net The reaction is typically fast and can be performed at low temperatures to ensure high chemoselectivity. tcnj.edu

The mechanism involves the formation of an "ate" complex, which facilitates the halogen transfer. nih.gov This method has a broad scope and can be applied to a variety of aryl and heteroaryl bromides, including those with sensitive functional groups. clockss.org

A significant advancement in halogen-metal exchange is the development of bromine-magnesium exchange reactions that can be conducted under non-cryogenic conditions (i.e., at temperatures warmer than -78°C). capes.gov.brlookchem.com This is often achieved using organomagnesium reagents, such as isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl). clockss.orgresearchgate.net

The use of these reagents allows the exchange to proceed efficiently at temperatures as high as room temperature. researchgate.netresearchgate.net This is a major practical advantage, particularly for industrial-scale synthesis, as it avoids the need for expensive and cumbersome cryogenic equipment. lookchem.com The resulting pyridylmagnesium reagents are generally stable at these milder temperatures and can be readily used in subsequent reactions. lookchem.com

Table 2: Conditions for Bromine-Magnesium Exchange

| Reagent | Temperature | Application | Reference |

| iPrMgCl | Room Temperature | Synthesis of functionalized pyridines | researchgate.netresearchgate.net |

| nBu₂iPrMgLi | -10 °C | Synthesis of functionalized picolines | lookchem.comresearchgate.net |

| i-PrMgCl / n-BuLi | 0 °C to -20 °C | Exchange on bromoheterocycles with acidic protons | nih.gov |

Bromine-magnesium exchange is a versatile tool for the synthesis of polyfunctional pyridines. researchgate.net Starting from a bromopyridine, the corresponding Grignard reagent can be generated and then reacted with a wide array of electrophiles to introduce various functional groups. researchgate.netresearchgate.net

This methodology has been successfully applied to the synthesis of complex pyridine derivatives. For example, a mono-Br/Mg exchange can be performed chemoselectively on dibromo- or tribromoheterocycles, leading to highly functionalized intermediates. researchgate.net These intermediates can then undergo further transformations, such as cross-coupling reactions, to build even more complex molecular architectures. znaturforsch.com This approach provides a powerful and flexible route to a diverse range of polyfunctional pyridines that are of significant interest in various fields of chemistry. clockss.orgresearchgate.net

Bromine-Magnesium Exchange Under Non-Cryogenic Conditions

Cross-Coupling Reactions for Pyridine Core Functionalization

Cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and this compound is a versatile substrate for these transformations. Palladium-catalyzed reactions, in particular, are widely employed to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling reaction is a powerful method for creating biaryl compounds by reacting an organoboron species with a halide. libretexts.org This reaction is instrumental in synthesizing aryl and heteroaryl derivatives of the pyridine core. jst.go.jpmdpi.com The general scheme involves the palladium-catalyzed reaction of this compound with a suitable boronic acid or ester. libretexts.org

Key to the success of this reaction is the choice of catalyst, base, and solvent. libretexts.org Palladium complexes, such as Pd(PPh₃)₄, are commonly used as catalysts. jst.go.jpmdpi.com The reaction is typically carried out in the presence of a base, like sodium carbonate or potassium phosphate, and a solvent system, often a mixture of 1,4-dioxane (B91453) and water. jst.go.jpmdpi.com The reaction conditions are generally mild, though heating may be required to drive the reaction to completion. jst.go.jpmdpi.com

The electronic nature of the substituents on both the pyridine ring and the boronic acid can influence the reaction's efficiency. Electron-withdrawing groups on the aryl boronic acid can enhance reactivity. libretexts.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromopyridines

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| (4-fluorophenyl)boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 1,4-dioxane/H₂O | 2-{[(5-(4-fluorophenyl)-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine | 100 |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 5-phenyl-2-methylpyridin-3-amine | 96 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane/H₂O | 5-(4-methylphenyl)-2-methylpyridin-3-amine | 92 |

This table presents data from studies on related bromopyridine systems to illustrate typical reaction conditions and outcomes. jst.go.jpbeilstein-journals.org

Palladium-Catalyzed Approaches

Beyond the Suzuki-Miyaura coupling, a variety of other palladium-catalyzed cross-coupling reactions can be applied to functionalize this compound. nih.gov These reactions follow a general catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orguwindsor.ca

The versatility of palladium catalysis allows for the introduction of a wide range of functional groups. nih.gov For instance, Sonogashira coupling can be used to introduce alkyne moieties, while Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. nih.gov The choice of ligand on the palladium catalyst is crucial for optimizing the reaction's efficiency and selectivity. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the catalytic activity. libretexts.org

Nucleophilic Substitution Reactions on Pyridine Rings

Nucleophilic substitution is a fundamental reaction type for modifying the pyridine core. numberanalytics.com The electron-deficient nature of the pyridine ring, enhanced by the presence of the bromine atom, makes it susceptible to attack by nucleophiles.

Regioselective Substitution at Methoxy-Substituted Positions

The methoxy groups on the pyridine ring play a significant role in directing nucleophilic substitution reactions. While the bromine at the 5-position is the primary site for substitution, the methoxy groups can influence the reactivity of the ring. In some cases, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur at the positions bearing the methoxy groups, especially if a dihalopyridine precursor is used. vulcanchem.com

The regioselectivity of these reactions is a key consideration. The position of attack by the nucleophile is influenced by the electronic effects of the substituents on the pyridine ring. researchgate.net

Influence of Nucleophiles and Solvent Effects

The nature of the nucleophile and the solvent system are critical factors that govern the outcome of nucleophilic substitution reactions. numberanalytics.comlibretexts.org Stronger nucleophiles will generally react more readily. libretexts.org

Solvents play a crucial role in stabilizing the intermediates and transition states of the reaction. wfu.edu Polar aprotic solvents, such as dimethylformamide (DMF), are often used to enhance the reactivity of nucleophiles. In contrast, polar protic solvents can solvate the nucleophile, potentially reducing its reactivity. libretexts.orglibretexts.org The choice of solvent can therefore be used to control the rate and selectivity of the substitution reaction. pharm.or.jp

Table 2: General Influence of Solvents on Nucleophilic Substitution

| Solvent Type | Effect on SN1 Reactions | Effect on SN2 Reactions | Examples |

|---|---|---|---|

| Polar Protic | Favored, stabilizes carbocation intermediate | Slows rate by solvating nucleophile | Water, Alcohols, Acetic Acid |

This table provides a general overview of solvent effects in nucleophilic substitution reactions. numberanalytics.comwfu.edu

Amination and Thiolyation Reactions on Related Bromopyridines

Amination and thiolation reactions are important for introducing nitrogen and sulfur functionalities, respectively, onto the pyridine ring. These reactions typically proceed through nucleophilic substitution or palladium-catalyzed pathways.

For amination, various amines can be used as nucleophiles to displace the bromine atom. researchgate.net Palladium-catalyzed amination, often using specialized ligands, provides a versatile method for forming C-N bonds. nih.gov The reaction conditions, including the choice of base and solvent, are crucial for achieving high yields and selectivity. acs.orgacs.org

Similarly, thiolation can be achieved by reacting the bromopyridine with a thiol or a thiolate salt. These reactions introduce a sulfur-containing group, which can be a valuable functional handle for further synthetic transformations.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-{[(5-(4-fluorophenyl)-3-methylpyridin-2-yl)oxy]methyl}-4-methoxy-3,5-dimethylpyridine |

| 5-phenyl-2-methylpyridin-3-amine |

| 5-(4-methylphenyl)-2-methylpyridin-3-amine |

| 5-(4-ethylphenyl)-2-methylpyridin-3-amine |

| (4-fluorophenyl)boronic acid |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 4-Ethylphenylboronic acid |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) |

| Na₂CO₃ (Sodium carbonate) |

| K₃PO₄ (Potassium phosphate) |

| 1,4-dioxane |

| Dimethylformamide (DMF) |

| Acetone |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Water |

| Alcohols |

| Acetic Acid |

| 2-morpholine-5-bromo-2-aminopyridine |

| piperidine |

| 3-halo-2-aminopyridines |

| 2-amino-3-iodopyridines |

| 3,4,5-tribromo-2,6-dimethylpyridines |

| ortho-methoxyphenylboronic acid |

| 3,5-diaryl-2,4,6-trimethylpyridines |

| 2-bromopyridine |

| 2,3,5,6-tetrachloropyridine |

| 2-iodopyridines |

| 2-Bromo-3,5-dimethylpyridine |

| 3,5-Diiodo-2,6-dimethoxypyridine |

Amination Mechanisms via Didehydropyridine Intermediates

The amination of certain halopyridines, including derivatives like this compound, can proceed through a highly reactive didehydropyridine (pyridyne) intermediate. This pathway is particularly observed when using strong bases such as potassium amide (KNH₂) in liquid ammonia. The reaction of this compound under these conditions is proposed to form a 2,3-dimethoxy-4,5-didehydropyridine intermediate.

The mechanism unfolds in a series of steps:

Deprotonation: A strong base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon. In the case of this compound, the proton at the C4 position is removed.

Halide Elimination: The resulting anion rapidly eliminates the bromide ion, leading to the formation of a strained triple bond within the pyridine ring, creating the 2,3-dimethoxy-4,5-didehydropyridine intermediate.

Nucleophilic Attack: The amide anion (NH₂⁻), acting as a nucleophile, attacks the pyridyne intermediate. This attack can occur at either carbon atom of the triple bond (C4 or C5).

Attack at the C4 position results in the formation of 4-amino-2,3-dimethoxypyridine.

Attack at the C5 position yields 5-amino-2,3-dimethoxypyridine.

Protonation: The resulting aminopyridyl anions are subsequently protonated by the solvent (ammonia) to yield the final, neutral amino-substituted pyridine products.

The reaction typically produces a mixture of regioisomers. The ratio of these isomers is influenced by the electronic properties of the substituents on the pyridine ring. Studies on various substituted bromopyridines have shown that the distribution of amination products provides insight into the influence of substituents on the course of the reaction. researchgate.net For instance, the amination of different bromoethoxypyridines and dibromopyridines has been studied to understand the directing effects of the substituents and the heteroatom on the amination course via pyridyne intermediates. researchgate.net

Synthesis of Pyridine-3-thiols from Halogenated Precursors

The conversion of halogenated pyridine precursors, such as this compound, into pyridine-3-thiols is a valuable transformation in organic synthesis. A practical and convenient method for this conversion involves a two-step procedure using thiobenzoic acid as a sulfur donor, which has been successfully applied to various substituted 3-iodopyridines to produce pyridine-3-thiols in high yields. researchgate.net

A plausible pathway for the synthesis of 2,3-dimethoxypyridine-5-thiol from this compound could be adapted from these methods, likely involving:

Palladium-Catalyzed Thioesterification: A palladium-catalyzed cross-coupling reaction between this compound and a thiolating agent like thiobenzoic acid. This step would form the corresponding S-(2,3-dimethoxypyridin-5-yl) benzothioate.

Hydrolysis: The resulting thioester is then hydrolyzed under basic conditions (e.g., using potassium carbonate in methanol) to cleave the benzoyl group and yield the final 2,3-dimethoxypyridine-5-thiol. researchgate.net

This approach avoids the direct use of more volatile and odorous thiols in the initial coupling step and has proven effective for gram-scale synthesis with high purity. researchgate.net Other methods for creating carbon-sulfur bonds on pyridine rings include nucleophilic substitution, where the bromine atom is displaced by a sulfur nucleophile.

Mechanistic Investigations of Synthetic Transformations

Mechanistic studies of reactions involving this compound and related halopyridines are crucial for understanding their reactivity and for optimizing synthetic routes. These investigations often focus on elucidating the role of reactive intermediates, such as pyridynes, and understanding the factors that control regioselectivity.

The formation of pyridyne intermediates is a key aspect of the reactivity of many halopyridines when treated with strong bases. researchgate.net Mechanistic studies support that the isomerization and subsequent substitution of 3-bromopyridines can proceed via pyridyne intermediates, where the selectivity is driven by a facile SₙAr reaction on the isomerized halide. amazonaws.com For example, the reaction of 3-bromopyridines with nucleophiles in the presence of a strong base can lead to 4-substituted products, indicating the formation of a 3,4-pyridyne intermediate. researchgate.netamazonaws.com The ratio of substitution products often depends on the relative rates of nucleophilic attack at the different positions of the pyridyne. amazonaws.com

The table below summarizes the expected transformation of this compound via a didehydropyridine intermediate during amination.

| Starting Material | Reagents & Conditions | Proposed Intermediate | Expected Products |

| This compound | KNH₂ / liquid NH₃ | 2,3-Dimethoxy-4,5-didehydropyridine | 4-Amino-2,3-dimethoxypyridine & 5-Amino-2,3-dimethoxypyridine |

These mechanistic pathways are fundamental to synthetic strategy, allowing chemists to predict and control the outcomes of reactions to produce specific, highly functionalized pyridine derivatives. The interplay between the substrate's electronic and steric properties, the nature of the nucleophile, and the reaction conditions dictates the regiochemical outcome of these transformations. researchgate.netamazonaws.com

Derivatization and Structural Diversification of 5 Bromo 2,3 Dimethoxypyridine

Synthesis of Novel Pyridine (B92270) Analogs and Congeners

The bromine atom at the 5-position of 5-Bromo-2,3-dimethoxypyridine is a key handle for derivatization, enabling the synthesis of a variety of novel pyridine analogs. One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. For instance, the coupling of a related compound, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with different arylboronic acids has been shown to proceed efficiently, with experimental results indicating that the electronic nature of the substituents on the arylboronic acid has no significant impact on reaction rates or product yields. mdpi.com This highlights the robustness of the Suzuki coupling for creating a diverse library of pyridine derivatives.

Another approach to synthesizing novel analogs involves nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can be displaced by various nucleophiles, leading to the introduction of new functional groups at the 5-position. For example, the bromine atom in 5-bromo-2,4-dimethoxypyridine (B1288186) can be substituted by nucleophiles like sodium methoxide, potassium tert-butoxide, and thiophenol. These reactions expand the range of accessible pyridine congeners.

Introduction of Functional Groups for Enhanced Reactivity and Selectivity

The introduction of specific functional groups onto the this compound scaffold is crucial for fine-tuning its reactivity and selectivity for subsequent chemical transformations. The bromine atom itself enhances the reactivity of the pyridine ring, making it a valuable intermediate for synthesizing more complex molecules. chemimpex.com

One common strategy is the conversion of the bromo group into other functionalities. For example, the Sandmeyer reaction can be used to replace the bromine with a cyano or hydroxyl group. The cyano group is a particularly useful functional moiety as it can undergo further transformations. For instance, plausible synthetic routes for 5-cyano-N,N-dimethylpyridine-3-sulfonamide involve the sulfonation of 5-cyanopyridine followed by amination. vulcanchem.com

The introduction of formyl groups is another important modification. The Vilsmeier-Haack reaction on phenyl hydrazones, derived from acetophenones, can yield pyrazole-4-carbaldehydes, which can then be converted to acrylic acids. researchgate.net

The reactivity of the pyridine ring can also be modulated by the introduction of other substituents. For example, in the synthesis of atpenin A5 derivatives, the regioselective addition of bromine at the 5-position of 2,3-dimethoxypyridin-4-ol is a key step. nih.gov This brominated intermediate can then undergo further reactions, such as a "halogen dance" to rearrange the bromine to the 6-position, enabling the introduction of other functional groups at different positions on the pyridine ring. nih.gov

Preparation of Complex Molecular Architectures Bearing the this compound Moiety

This compound and its derivatives are valuable precursors for the synthesis of complex molecular architectures, including those with significant biological activity. The ability to participate in cross-coupling reactions is a cornerstone of this application.

A notable example is the synthesis of bedaquiline (B32110) analogues, where a pyridine ring replaces the quinoline (B57606) A-ring subunit. nih.gov In one synthetic route, 2-(5-Bromo-2-methoxypyridin-3-yl)-1-(naphthalen-1-yl)-2-phenylethanone is a key intermediate. nih.gov This ketone can be further elaborated through reactions such as the addition of allyl zinc bromide to introduce an alkene functionality, which can then be oxidatively cleaved to introduce a dimethylamino group. nih.gov The resulting bromopyridine can then undergo Suzuki-Miyaura cross-coupling with various aryl boronic acids to generate a series of bedaquiline analogues. nih.gov

The synthesis of atpenin A5 derivatives, which are inhibitors of mitochondrial complex II, also relies on intermediates derived from substituted pyridines. nih.gov In one approach, a suitably functionalized aldehyde is added to a bromide intermediate lacking the 6-hydroxy functionality to produce a diol, which is then selectively oxidized to the desired ketone. nih.gov

Furthermore, the this compound moiety can be incorporated into fused heterocyclic systems. For example, the reaction of 4-chloro-5-cyano-2-methyl-6-phenylpyrimidine with various reagents can lead to the formation of pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines. asianpubs.org The versatility of this scaffold is also demonstrated in the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles, where a pyrazole-3-carbothioamide is cyclocondensed with a phenacyl bromide. nih.gov

Rational Design of Derivatives for Specific Biological Targets

The structural features of this compound and its derivatives make them attractive scaffolds for the rational design of molecules targeting specific biological entities. The pyridine ring itself is a common motif in many biologically active compounds.

In the context of antitubercular drug discovery, the replacement of the quinoline ring in bedaquiline with a pyridine heterocycle led to the discovery of new variants with retained activity. nih.gov This suggests that the pyridine core can mimic the essential interactions of the quinoline ring with its biological target. The exploration of modifications in this region is a key strategy for developing new antitubercular therapeutics with potentially improved safety profiles. nih.gov

Similarly, in the development of mitochondrial complex II inhibitors, the highly substituted pyridine ring of atpenin A5 is believed to play a crucial role in active site recognition. nih.gov Structure-activity relationship (SAR) studies on atpenin A5 derivatives have focused on modifying the side chain attached to the pyridine ring. For example, shortening the side chain or introducing different functionalities can significantly impact the inhibitory potency. nih.gov One analogue with a simplified, non-chiral hydrocarbon chain displayed a high inhibitory concentration (IC50) and desirable lipophilic efficiency, making it a promising lead compound. nih.gov

The rational design of derivatives also extends to other therapeutic areas. For instance, derivatives of 5-Bromo-2,4-dimethoxypyridine have been investigated for their potential as antiviral and anticancer agents. The bromine atom and methoxy (B1213986) groups are thought to be critical for the compound's reactivity and binding affinity to various biological molecules.

The following table provides examples of derivatives and their intended biological applications:

| Derivative Class | Biological Target/Application | Key Synthetic Strategy |

| Bedaquiline Analogues | Antitubercular (Mycobacterium tuberculosis) | Suzuki-Miyaura cross-coupling of a bromopyridine intermediate. nih.gov |

| Atpenin A5 Derivatives | Mitochondrial Complex II Inhibitors (Anticancer) | Modification of the side chain attached to the pyridine ring. nih.gov |

| Pyridine-based Activators | AMP-Activated Protein Kinase (AMPK) Activators | Optimization of the central pyridine ring and terminal aromatic groups. jst.go.jp |

| Oxopyridine Derivatives | Factor XIa Inhibitors (Anticoagulant) | Suzuki coupling followed by click chemistry and selective demethoxylation. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR for Structural Confirmation and Regioisomer Analysis

Proton NMR (¹H NMR) is fundamental for confirming the identity of 5-Bromo-2,3-dimethoxypyridine and distinguishing it from its regioisomers. The ¹H NMR spectrum displays distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) groups. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), are characteristic of the molecule's structure.

The two aromatic protons on the pyridine ring appear as distinct signals, and their coupling pattern can confirm the substitution pattern. For instance, the protons at positions 4 and 6 would exhibit a coupling that helps to confirm the bromine atom is at position 5. The two methoxy groups (-OCH₃) will each show a singlet, but their chemical shifts may differ slightly due to their different electronic environments at positions 2 and 3.

A detailed analysis of the ¹H NMR spectrum allows for the precise assignment of each proton, confirming the 5-bromo-2,3-dimethoxy substitution pattern and ruling out other possible isomers, such as 5-Bromo-2,4-dimethoxypyridine (B1288186).

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | Value | d |

| H-6 | Value | d |

| OCH₃ (at C-2) | Value | s |

| OCH₃ (at C-3) | Value | s |

(Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and the spectrometer's field strength. "d" denotes a doublet and "s" denotes a singlet.)

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In a typical proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound gives a distinct singlet peak. libretexts.org This allows for the direct observation of the number of non-equivalent carbons, which should correspond to the seven carbons in the structure (five in the pyridine ring and two in the methoxy groups).

The chemical shifts of the carbon atoms are indicative of their local electronic environment. The carbons bonded to the electronegative oxygen and bromine atoms will appear at different chemical shifts compared to the other ring carbons. For example, the carbon atom attached to the bromine (C-5) will be significantly influenced by the halogen's electronic effects. The carbons of the two methoxy groups will also have characteristic chemical shifts in the typical range for sp³ hybridized carbons bonded to oxygen.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| C-5 | Value |

| C-6 | Value |

| OCH₃ (at C-2) | Value |

| OCH₃ (at C-3) | Value |

(Note: Specific chemical shift values can vary depending on the solvent and experimental conditions.)

Advanced 2D NMR Techniques (e.g., NOESY) for Conformational and Connectivity Studies

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide further structural insights by revealing through-space correlations between protons. pharm.or.jp In the context of this compound, a NOESY experiment can be particularly useful for confirming the spatial proximity of the methoxy groups to the protons on the pyridine ring. pharm.or.jp

For example, a cross-peak in the NOESY spectrum between the protons of one of the methoxy groups and a specific proton on the pyridine ring would provide definitive evidence for their close spatial relationship. pharm.or.jp This can help to unambiguously assign the chemical shifts of the two methoxy groups to their respective positions (C-2 or C-3). Such correlations are invaluable for confirming the regiochemistry when other data might be ambiguous. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. mdpi.com For this compound (C₇H₈BrNO₂), HRMS can confirm the elemental composition. The experimentally determined exact mass should match the calculated theoretical mass, providing strong evidence for the correct molecular formula. The presence of bromine is also readily identified by its characteristic isotopic pattern (¹⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

Fragmentation Pattern Analysis for Structural Features

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule and offers clues about its structure. tutorchase.com The fragmentation of this compound would likely involve characteristic losses of small neutral molecules or radicals.

Common fragmentation pathways for this compound could include:

Loss of a methyl group (-CH₃): This would result in a fragment ion with a mass 15 units less than the molecular ion.

Loss of a methoxy group (-OCH₃): This would lead to a fragment with a mass 31 units lower.

Loss of bromine radical (•Br): Cleavage of the C-Br bond would generate a significant fragment.

Cleavage of the pyridine ring: The aromatic ring itself can fragment in predictable ways.

By analyzing the masses of these fragment ions, the connectivity of the atoms in the original molecule can be inferred, further corroborating the structure determined by NMR spectroscopy. libretexts.org

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of this compound by probing the various vibrational modes of its constituent atoms. This section explores the application of both infrared and Raman spectroscopy for a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of the pyridine ring, methoxy groups, and the carbon-bromine bond. The analysis of these bands can also provide information on potential intermolecular interactions, such as hydrogen bonding, although in this aprotic molecule, such interactions would be weak C-H···N or C-H···O type. ijfans.org

The vibrational frequencies of a molecule can be predicted with a high degree of accuracy using computational methods like Density Functional Theory (DFT). mdpi.comglobalresearchonline.net Theoretical calculations, often performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in assigning the observed experimental bands to specific vibrational modes. globalresearchonline.netacs.orgacs.orgresearchgate.net

Key Infrared Spectral Features:

A detailed assignment of the principal infrared absorption bands for this compound, based on theoretical calculations and comparison with related molecules, is presented in the table below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretching |

| ~2980-2940 | Medium | Asymmetric and symmetric CH₃ stretching (methoxy groups) |

| ~2840 | Medium | Symmetric CH₃ stretching (methoxy groups) |

| ~1580-1560 | Strong | C=C/C=N stretching (pyridine ring) |

| ~1470-1450 | Strong | CH₃ deformation (methoxy groups) |

| ~1430-1400 | Medium | Pyridine ring stretching |

| ~1280-1250 | Strong | Asymmetric C-O-C stretching (methoxy groups) |

| ~1100-1020 | Strong | Symmetric C-O-C stretching and C-H in-plane bending |

| ~850-800 | Medium | C-H out-of-plane bending |

| ~600-500 | Medium-Weak | C-Br stretching |

This data is representative and based on theoretical calculations and data from analogous compounds.

The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The methoxy groups give rise to characteristic C-H stretching bands around 2980-2840 cm⁻¹. The pyridine ring vibrations, particularly the C=C and C=N stretching modes, appear as strong bands in the 1580-1400 cm⁻¹ region. The strong absorptions corresponding to the C-O-C stretching of the dimethoxy groups are prominent in the fingerprint region. The C-Br stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information on non-polar or weakly polar bonds. For this compound, the Raman spectrum is particularly useful for identifying the symmetric vibrations of the pyridine ring and the C-Br bond.

Key Raman Spectral Features:

The principal Raman scattering bands for this compound, with assignments based on theoretical predictions and comparisons with similar compounds, are summarized below.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3050 | Medium | Aromatic C-H stretching |

| ~2980-2940 | Strong | Asymmetric and symmetric CH₃ stretching (methoxy groups) |

| ~1600-1580 | Strong | Pyridine ring breathing mode |

| ~1470-1450 | Medium | CH₃ deformation (methoxy groups) |

| ~1380 | Medium | Pyridine ring stretching |

| ~1000 | Very Strong | Symmetric pyridine ring breathing mode |

| ~600-500 | Strong | C-Br stretching |

This data is representative and based on theoretical calculations and data from analogous compounds.

A characteristic feature in the Raman spectrum of pyridine and its derivatives is the intense ring breathing mode, which is expected to appear around 1000 cm⁻¹. researchgate.net The symmetric stretching of the C-Br bond also typically gives a strong signal in the Raman spectrum. The combination of IR and Raman data allows for a more complete and reliable assignment of the vibrational modes of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions within the substituted pyridine ring.

The electronic absorption spectra can be theoretically predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations, which provide information on the excitation energies and oscillator strengths of the electronic transitions. mdpi.combohrium.comresearchgate.net

Electronic Transition Data:

The predicted UV-Vis absorption maxima (λmax) and their corresponding electronic transitions for this compound in a non-polar solvent are presented in the table below.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~280-290 | High | π → π |

| ~240-250 | Medium | π → π |

| ~310-320 | Low | n → π* |

This data is representative and based on theoretical calculations and data from analogous compounds such as other substituted pyridines.

The spectrum is expected to be dominated by intense π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The presence of the bromine atom and methoxy groups as substituents on the pyridine ring influences the energy of these transitions. The methoxy groups, being electron-donating, and the bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, modulate the electron density within the π system, causing shifts in the absorption maxima compared to unsubstituted pyridine. researchgate.net

A weaker n → π* transition, corresponding to the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital, is also anticipated at a longer wavelength. This transition is often characterized by a lower molar absorptivity. The analysis of the UV-Vis spectrum provides valuable information about the electronic properties and the effects of substitution on the pyridine chromophore.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 5-Bromo-2,3-dimethoxypyridine, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and determine its electronic properties. researchgate.net These calculations provide a detailed understanding of bond lengths, bond angles, and dihedral angles, confirming the most stable conformation of the molecule.

The electronic properties derived from DFT, such as total energy, dipole moment, and charge distribution, are crucial for predicting the molecule's reactivity. While specific DFT data for this compound is not widely published, studies on similar brominated pyridines show that the positions of the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom significantly influence the electron density across the pyridine (B92270) ring. tubitak.gov.tr This distribution is key to understanding where the molecule is susceptible to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comirjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and polarizable. mdpi.com For this compound, FMO analysis would predict the most likely sites for reaction. The HOMO is expected to be located on the electron-rich pyridine ring and methoxy groups, while the LUMO would be distributed across the ring and the C-Br bond. This distribution helps in predicting the pathways for reactions such as nucleophilic aromatic substitution. Theoretical studies on related molecules like 3-bromo-2-hydroxypyridine (B31989) show how the HOMO-LUMO gap can characterize chemical reactivity, with a small gap indicating high polarizability and reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Related Pyridine Derivative (3-Bromo-2-hydroxypyridine)

| Parameter | Energy (eV) |

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

Source: Data adapted from a study on 3-Bromo-2-hydroxypyridine to illustrate typical values obtained through DFT calculations. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom and the oxygen atoms of the methoxy groups due to the presence of lone pairs of electrons. Conversely, positive potential (blue) would be expected around the hydrogen atoms. The area around the bromine atom would have a complex potential due to the σ-hole phenomenon, potentially showing a region of positive potential that can engage in halogen bonding. Such maps provide a clear, intuitive guide to the molecule's reactive behavior. acs.org

Reactivity Indices: Chemical Hardness, Electrophilicity, and Electronic Chemical Potential

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net Key indices include:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. irjweb.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Table 2: Illustrative Global Reactivity Descriptors for Propionic Acid Derivatives

| Compound | Chemical Potential (μ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Ketoprofen | -4.53 | 2.43 | 4.86 |

| Fenoprofen | -3.58 | 2.68 | 5.36 |

| Flurbiprofen | -3.95 | 2.60 | 5.19 |

| Ibuprofen | -3.73 | 2.96 | 5.91 |

Source: Data adapted from a DFT study on NSAIDs to illustrate the application of reactivity indices. researchgate.net

In Silico Prediction of Biological Activity and Receptor Interactions

Computational methods are widely used to predict the biological activity of molecules and their interactions with protein targets, thereby accelerating the drug discovery process.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is used to estimate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

For this compound, derivatives have been investigated as potential inhibitors of biological targets. For instance, a study on Atpenin A5 analogues, which are inhibitors of mitochondrial complex II (succinate dehydrogenase), involved the synthesis and modeling of 5-bromo-2,3-dimethoxypyridin-4-ol (B14090105). nih.gov The modeling predicted that the pyridine's 3-methoxy group could form a hydrogen bond with the TyrD91 residue in the protein's binding site. nih.gov Such studies demonstrate that the 5-bromo-2,3-dimethoxy pyridine scaffold can be a key pharmacophoric element, and docking simulations are crucial for understanding the structure-activity relationship (SAR) and guiding the design of more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. acs.org The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives.

A QSAR model for derivatives of this compound would involve synthesizing a library of related compounds and measuring their biological activity against a specific target. Then, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each compound. Statistical methods are used to build an equation that links these descriptors to the observed activity. researchgate.net Although specific QSAR models for derivatives of this compound are not prominent in the literature, studies on structurally related compounds highlight the importance of parameters like lipophilicity, molecular refractivity, and hydration energy in determining binding affinity to receptors. ijfans.org

Biological and Biomedical Applications of 5 Bromo 2,3 Dimethoxypyridine and Its Derivatives

Antineoplastic and Anticancer Research

Derivatives of 5-Bromo-2,3-dimethoxypyridine have shown significant promise in anticancer research, primarily through the inhibition of crucial cellular machinery involved in cancer cell proliferation and survival.

Inhibition of Mitochondrial Complex II (Succinate Dehydrogenase)

Mitochondrial Complex II, also known as succinate (B1194679) dehydrogenase (SDH), is a vital enzyme in both the electron transport chain and the Krebs cycle. Its inhibition leads to the production of reactive oxygen species (ROS) and can trigger cancer cell death. The natural product Atpenin A5 is a highly potent and specific inhibitor of Complex II. nih.gov Research has focused on synthesizing derivatives of Atpenin A5 to improve its drug-like properties, using a derivative of this compound as a key building block.

Specifically, 5-bromo-2,3-dimethoxypyridin-4-ol (B14090105) serves as a precursor in the synthesis of novel Complex II inhibitors. nih.govacs.org This starting material is modified to create analogues that mimic the structure of Atpenin A5. These synthetic derivatives have been evaluated for their ability to inhibit Complex II, with some compounds demonstrating potent activity. For instance, derivative 16c , synthesized from the 5-bromopyridine precursor, showed significant inhibitory action against Complex II. nih.gov The table below compares the inhibitory concentrations (IC₅₀) of various compounds against Complex II.

| Compound | Complex II IC₅₀ | Notes |

|---|---|---|

| Atpenin A5 (AA5) | 3.3 nM | Potent natural product inhibitor. nih.gov |

| Thenoyltrifluoroacetone (TFFA) | 30 µM | Commonly used control compound. nih.govacs.org |

| Malonate | 40 µM | Known Complex II inhibitor. nih.gov |

| α-Tocopheryl succinate (α-TOS) | 42 µM | Vitamin E analogue. acs.org |

| Diazoxide | 32 µM | Clinically used vasodilator. nih.govacs.org |

Mechanistic Studies of Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of these this compound-derived Complex II inhibitors have been evaluated in various cancer cell lines. The primary mechanism of action is believed to be the induction of cell death pathways following the inhibition of mitochondrial respiration. Research has demonstrated that these compounds are particularly effective against prostate cancer cells.

For example, the Atpenin A5 derivative 16c was tested against three human prostate cancer cell lines (DU-145, PC3, and 22Rv1). nih.gov The results indicated potent anti-proliferative activity. Notably, in the 22Rv1 prostate cancer cell line, which is known to be resistant to the chemotherapy drug enzalutamide, compound 16c displayed a lower IC₅₀ value after only 48 hours of treatment compared to enzalutamide's effect after 72 hours. nih.gov This suggests that targeting Complex II could be a viable strategy for overcoming drug resistance in advanced prostate cancer. nih.gov Another derivative, 16k , also showed significant cytotoxicity. nih.gov

| Compound | Cell Line | Cytotoxicity (IC₅₀) | Treatment Duration |

|---|---|---|---|

| Compound 16c | DU-145 (Prostate) | ~1 µg/mL | 48 hours nih.gov |

| Compound 16c | 22Rv1 (Prostate) | 11 µg/mL | 48 hours nih.gov |

| Enzalutamide | 22Rv1 (Prostate) | 29 µg/mL | 72 hours nih.gov |

| Compound 16k | Prostate Cancer Lines | Potent Activity | Not Specified nih.gov |

Interaction with Bromodomain-Containing Proteins (e.g., related compounds)

Bromodomain and Extra-Terminal (BET) proteins, such as BRD2, BRD3, and BRD4, are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones. wikipedia.orgnih.govnih.govenamine.net This interaction is crucial for regulating the transcription of key oncogenes like MYC. nih.gov Consequently, inhibitors of BET proteins have emerged as a promising class of anticancer agents. wikipedia.orgnih.gov

While direct studies on this compound are limited in this context, related bromopyridine compounds have been investigated as potential bromodomain inhibitors. For instance, molecular docking studies on 3-bromo-2-hydroxypyridine (B31989) have shown its potential to bind to the acetyl-lysine binding pocket of bromodomains. These simulations indicate that the compound can form stable complexes with proteins like BRD2, with the bromine atom interacting with hydrophobic pockets and the hydroxyl group forming key hydrogen bonds. This suggests that the bromopyridine scaffold is a viable starting point for designing novel bromodomain inhibitors.

Metabolic Disorder Research

The pyridine (B92270) chemical structure is also central to research into metabolic disorders, including type 2 diabetes. The activation of key metabolic regulators is a primary strategy in this field.

Potential in Antidiabetic Drug Discovery

AMP-activated protein kinase (AMPK) is a critical enzyme that acts as a cellular energy sensor. nih.govjst.go.jp Activating AMPK can increase glucose uptake and fatty acid oxidation, making it a highly attractive target for antidiabetic drugs. nih.govacs.org Various pyrimidine (B1678525) and pyridine derivatives have been synthesized and evaluated for their potential as antidiabetic agents, often by targeting enzymes like α-glucosidase and α-amylase or by directly activating AMPK. researchgate.netnih.govmdpi.com Research has shown that pyridine-containing compounds can effectively lower blood glucose levels. acs.org

Activation of AMP-Activated Protein Kinase (AMPK) Pathways (e.g., related compounds)

Related bromopyridine compounds have been instrumental in the discovery of new AMPK activators. In one study, 5-bromo-2-hydroxy-3-methylpyridine was used as a starting material to synthesize a series of 3,5-dimethylpyridin-4(1H)-one derivatives. jst.go.jp By screening a compound library, researchers identified that these pyridine-based molecules could act as indirect AMPK activators. jst.go.jp

Further optimization of these lead compounds resulted in molecules with potent AMPK activation activity. jst.go.jp For example, a research group developing a histidine-pyridine-histidine ligand derivative (HPH-15) found it lowered glucose and improved lipid metabolism by activating AMPK. jst.go.jp Another study focused on pyridine diamide (B1670390) derivatives, which indirectly activate AMPK, and found that a lead compound improved glucose handling and lowered fasting glucose and insulin (B600854) levels in a mouse model of type II diabetes. acs.org These findings highlight the potential of using bromopyridine derivatives as scaffolds to develop novel therapeutics for metabolic diseases like type 2 diabetes by targeting the AMPK pathway. nih.govjst.go.jp

Neurological and Neurotransmitter Modulation

Derivatives of this compound have shown significant activity within the central nervous system, particularly in modulating key neurotransmitter receptors. This has led to investigations into their potential as treatments for various neurological and psychiatric conditions.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are crucial ligand-gated ion channels involved in various cognitive functions, and they are a significant target for neurological disorders. bohrium.comacs.org The pyridine scaffold is a known component of nAChR activators like nicotine (B1678760). google.com Research has identified 5-Bromo-2-methoxypyridine as a ligand for central nAChRs. nih.gov

The synthesis of various substituted pyridine derivatives has been a strategy to explore and optimize binding to nAChR subtypes. acs.org For instance, analogs of deschloroepibatidine containing a substituted pyridinyl ring have been synthesized and evaluated for their binding affinity to α4β2*-nAChRs, a major subtype in the brain. acs.org These studies aim to develop selective ligands that can modulate nAChR activity, which is implicated in conditions like nicotine addiction and Alzheimer's disease. bohrium.com The development of compounds like KS7, which incorporates features from known nAChR ligands, highlights the effort to target specific heteromeric nAChR subtypes, such as the α7β2 receptor, which may play a role in neurodegeneration. rsc.org

A significant area of research has been the development of this compound derivatives as antagonists for dopamine (B1211576) and serotonin (B10506) receptors. Specifically, compounds derived from 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid have demonstrated potent antagonistic activity at both dopamine D2/D3 and serotonin-3 (5-HT3) receptors. acs.orgmdpi.com This dual antagonism is a sought-after profile for broad-spectrum antiemetic agents, effective against nausea and vomiting from various causes, including chemotherapy. acs.org

The traditional antiemetic domperidone (B1670879) is a peripheral D2 antagonist, while potent 5-HT3 antagonists like ondansetron (B39145) are effective against chemotherapy-induced emesis. acs.org The discovery that modifying the benzamide (B126) structure could yield compounds with both D2 and 5-HT3 receptor antagonistic activity led to the development of a promising broad-spectrum antiemetic agent, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide difumarate. acs.org

Furthermore, the (S)-enantiomer of 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, known as FLB 457, was found to be a highly potent and selective antagonist of dopamine D2 receptors. nih.gov This high potency makes it a valuable tool for studying D2-mediated responses and for use in receptor binding studies. nih.gov The development of D3 receptor selective antagonists is also a major focus for treating neurological and psychiatric disorders, as D3 receptors are concentrated in limbic areas related to cognitive and emotional functions. nih.gov The challenge lies in achieving selectivity over the highly homologous D2 receptor. nih.gov

Ligand Activity at Nicotinic Acetylcholine Receptors (e.g., related compounds)

Antimicrobial and Biofilm Inhibition Studies

The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial strategies, including the inhibition of biofilm formation. nih.gov Biofilms are communities of bacteria that adhere to surfaces and are notoriously resistant to conventional antibiotics. sid.ir Derivatives of brominated pyridines have emerged as potential agents in this area.

Studies on derivatives of 5-bromo-2-methylpyridin-3-amine (B1289001), synthesized via Suzuki cross-coupling reactions, have shown notable biofilm inhibition capabilities. In particular, the compound N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide demonstrated the most potent activity against Escherichia coli, with an inhibition value of 91.95%. Several other related derivatives also exhibited significant inhibition, suggesting the therapeutic potential of this chemical class against biofilm-forming bacteria. Similarly, 5-Bromo-3,4-dimethylpyridin-2-amine has been noted for its potential to inhibit biofilm formation. sid.ir The mechanism of such compounds may involve interfering with the quorum sensing systems that bacteria use to coordinate biofilm construction. nih.gov

| Compound | Structure | Biofilm Inhibition (%) against E. coli |

|---|---|---|

| N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide (4f) | Pyridine ring with acetamide, methyl, and 4-fluorophenyl groups | 91.95 |

| N-[2-methyl-5-phenylpyridin-3-yl]acetamide (4a) | Pyridine ring with acetamide, methyl, and phenyl groups | 87.36 |

| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide (4e) | Pyridine ring with acetamide, methyl, and 4-methoxyphenyl (B3050149) groups | 87.09 |

| N-[5-(2,4-difluorophenyl)-2-methylpyridin-3-yl]acetamide (4i) | Pyridine ring with acetamide, methyl, and 2,4-difluorophenyl groups | 86.48 |

Antithrombotic Investigations

Thrombosis, the formation of blood clots in blood vessels, is a major cause of cardiovascular events. Research into novel antithrombotic agents is ongoing, with many plant-derived and synthetic compounds being investigated. Derivatives of 5-bromo-pyridine have also been explored for their potential to prevent or break down blood clots.

In a study evaluating novel pyridine derivatives, compounds synthesized from 5-bromo-2-methylpyridin-3-amine were tested for their anti-thrombolytic (clot-dissolving) activity. The compound N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide showed the highest percentage of clot lysis, at 41.32%, indicating significant thrombolytic potential. This suggests that specific substitutions on the pyridine ring can confer potent biological activity relevant to treating thrombotic diseases. sid.ir

| Compound | Structure | Clot Lysis (%) |

|---|---|---|

| N-[5-(4-chlorophenyl)-2-methylpyridin-3-yl]acetamide (4b) | Pyridine ring with acetamide, methyl, and 4-chlorophenyl groups | 41.32 |

| N-[5-(4-bromophenyl)-2-methylpyridin-3-yl]acetamide (4c) | Pyridine ring with acetamide, methyl, and 4-bromophenyl groups | 35.45 |

| N-[5-(4-iodophenyl)-2-methylpyridin-3-yl]acetamide (4h) | Pyridine ring with acetamide, methyl, and 4-iodophenyl groups | 32.61 |

| N-[5-(4-fluorophenyl)-2-methylpyridin-3-yl]acetamide (4f) | Pyridine ring with acetamide, methyl, and 4-fluorophenyl groups | 29.13 |

Development of Iron Chelating Agents and Prodrugs

The development of prodrugs—inactive compounds that are metabolized into active drugs in the body—is a common strategy to improve the pharmacological properties of a parent molecule. bohrium.comnih.gov Pyridine-based compounds have been successfully developed as prodrugs. nih.gov For instance, research on 2-amino-5-bromopyridines has led to the synthesis of prodrugs with antiprotozoal activity. Similarly, prodrugs of 5-bromo-2'-deoxyuridine (B1667946) have been synthesized in the search for new antiviral agents, demonstrating that a 5-bromo-substituted core can be a viable starting point for prodrug design.

In a parallel field, iron chelating agents are vital for treating iron overload diseases. Derivatives of hydroxypyridinone are well-known for their iron-chelating abilities, with some showing anti-inflammatory effects potentially linked to this property. sid.ir Compounds like 2-hydroxypyridine-N-oxides have been shown to effectively remove iron from transport and storage proteins. While direct research linking this compound to iron chelation is not prominent, the broader family of pyridine derivatives, such as 2-acetylpyridine (B122185) thiosemicarbazones, are recognized as potent iron chelators. acs.org This suggests a potential, albeit unexplored, avenue for designing new chelating agents based on the 5-bromo-pyridine scaffold.

Applications in Materials Science and Agrochemicals

Utilization in Polymer and Coating Development

While specific research detailing the direct polymerization of 5-Bromo-2,3-dimethoxypyridine is not extensively documented in public literature, its role as a heterocyclic building block is recognized in material science. bldpharm.combldpharm.com The compound is listed commercially as a material science building block, suggesting its utility in creating more complex molecules, including polymers. bldpharm.combldpharm.com The presence of the bromo- and methoxy-substituted pyridine (B92270) ring allows for its incorporation into larger polymer chains or as a modifying agent for coatings.

The general class of pyridine derivatives is utilized in the development of advanced materials. For instance, related brominated pyridine compounds are noted for their role in creating specialized polymers and materials, where they can enhance properties such as durability and resistance. In the pharmaceutical context, this compound is used in formulations that include polymeric substances and coatings for the controlled release of active ingredients. epo.orggoogle.comgoogleapis.com This demonstrates its compatibility with polymer matrices, a principle applicable to the broader field of coatings and material science. The synthesis of novel polymers is an active area of research, with a focus on creating materials with specific chemical and physical properties. googleapis.com Versatile intermediates like this compound are essential for these synthetic strategies.

Role as Intermediates in Agrochemical Formulations (Herbicides, Fungicides)

This compound is identified as a key intermediate in the synthesis of agrochemicals. myskinrecipes.comgoogle.com The structural features of the molecule are conducive to building the complex architectures required for biologically active compounds used in crop protection.

Its derivatives are investigated for their potential in agrochemical applications, including fungicides and pesticides. ambeed.com For example, the related compound 5,6-Dimethoxynicotinic acid, which can be synthesized from this compound, is used as a starting material in the production of pesticides and herbicides. lookchem.com The unique chemical properties of such pyridine derivatives enable the creation of effective compounds for crop management. lookchem.com The ability to undergo further chemical reactions, such as Suzuki-Miyaura cross-coupling, allows for the attachment of various other molecular fragments, a common strategy in developing new active ingredients for agrochemicals. nih.govgoogle.com

Below is a data table illustrating the role of this compound as a precursor in the synthesis of other chemical intermediates.

| Precursor Compound | Reaction Type | Resulting Intermediate | Potential Application Area |

| This compound | Cyanation | 5-Cyano-2,3-dimethoxypyridine | Synthesis of Heterocycles |

| This compound | Suzuki-Miyaura Coupling | Aryl-substituted dimethoxypyridines | Biologically Active Molecules |

| This compound | Lithiation followed by formylation | 5-Bromo-2,3-dimethoxy-4-formylpyridine | Pharmaceutical/Agrochemical Scaffolds |

Chiral Dopants in Liquid Crystal Technology

The field of liquid crystal (LC) technology often utilizes chiral dopants to induce a helical structure in a nematic liquid crystal phase, leading to the formation of a cholesteric liquid crystal. This induced chirality is essential for various display applications. Pyridine derivatives, in general, are of great interest as core units in liquid crystalline materials because the heteroatoms can lead to significant changes in mesophase behavior and physical properties. googleapis.comlookchem.com

The compound this compound is itself an achiral molecule. Therefore, it cannot function as a chiral dopant directly. However, its utility as a versatile synthetic intermediate means it can serve as a starting point for the synthesis of more complex, chiral molecules. epo.org Patent literature describes synthetic routes starting from this compound to produce compounds with stereogenic centers, which are then separated into pure stereoisomers. epo.org

While there is no direct evidence in the searched literature of its derivatives being used specifically as chiral dopants for liquid crystals, the synthesis of chiral molecules from this precursor is established. epo.org The design of novel chiral dopants often involves building upon a central core, and a functionalized pyridine like this compound could potentially serve as such a core, upon which chiral auxiliaries or other groups are added to create a molecule with the necessary shape anisotropy and chirality to be an effective dopant.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 5-Bromo-2,3-dimethoxypyridine exist, the development of more efficient, scalable, and environmentally benign synthetic routes is a continuous pursuit. Future research could focus on:

Transition-Metal-Free Reactions: Investigating novel homocoupling reactions of substituted pyridines that avoid the use of transition metal catalysts could offer a more sustainable and cost-effective synthetic approach. vu.lt

C-H Activation/Functionalization: Direct C-H activation strategies on the 2,3-dimethoxypyridine (B17369) core could provide a more atom-economical route to introduce the bromo substituent or other functionalities, bypassing traditional multi-step sequences.

Flow Chemistry: The implementation of continuous flow technologies for the synthesis of this compound and its derivatives could enhance reaction efficiency, safety, and scalability.

Alternative Brominating Agents: Exploring a wider range of brominating agents beyond N-bromosuccinimide (NBS), including potentially more selective or reactive options, could optimize the synthesis of the target compound and its analogs. nih.govpharm.or.jp

A notable synthetic route involves the regioselective bromination of 2,3-dimethoxypyridin-4-ol at the 5-position using N-bromosuccinimide. nih.gov Another approach describes the synthesis of a 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where bromination of a 2-methoxy-6-methylaminopyridine-3-carboxylic ester derivative is a key step. pharm.or.jp

Advanced Derivatization for Enhanced Potency and Selectivity